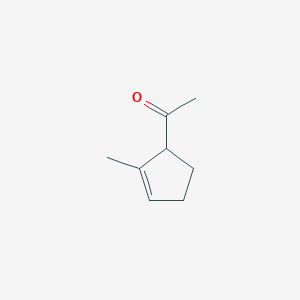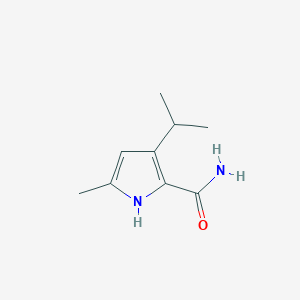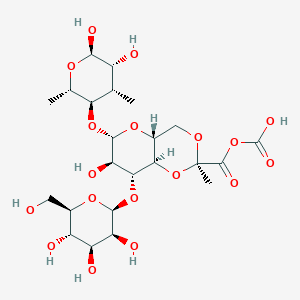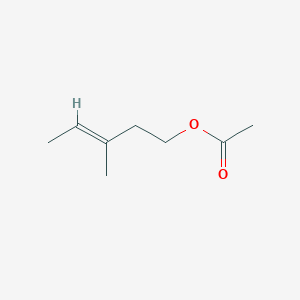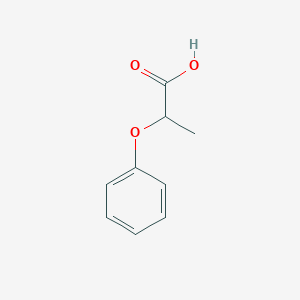
2-Phenoxypropionic acid
Descripción general
Descripción
2-Phenoxypropionic acid (PPA) is an organic compound that belongs to the class of carboxylic acids. It is a white crystalline powder with a molecular formula of C9H10O3. PPA has been extensively studied for its various applications in the field of scientific research.
Aplicaciones Científicas De Investigación
2-Phenoxypropionic acid has been widely used in scientific research for its various applications. It is commonly used as a reagent in the synthesis of various organic compounds. 2-Phenoxypropionic acid is also used in the production of herbicides and pesticides. It has been studied for its potential as an anti-cancer agent and has shown promising results in preclinical studies. 2-Phenoxypropionic acid has also been used in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-Phenoxypropionic acid is not fully understood. However, it has been suggested that 2-Phenoxypropionic acid may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 2-Phenoxypropionic acid may also inhibit the activity of enzymes involved in the metabolism of cancer cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2-Phenoxypropionic acid has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory properties and may reduce the production of inflammatory cytokines. 2-Phenoxypropionic acid may also have antioxidant properties and may protect cells from oxidative damage. 2-Phenoxypropionic acid has been shown to have a positive effect on glucose metabolism and may improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenoxypropionic acid has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 2-Phenoxypropionic acid is also stable under normal laboratory conditions and can be stored for extended periods. However, 2-Phenoxypropionic acid has some limitations for lab experiments. It is toxic in high doses and may cause harm to laboratory personnel if not handled properly. 2-Phenoxypropionic acid may also interfere with the activity of other enzymes in the cell, leading to unintended effects.
Direcciones Futuras
There are several future directions for the study of 2-Phenoxypropionic acid. One area of interest is the development of new drugs based on the structure of 2-Phenoxypropionic acid. 2-Phenoxypropionic acid has shown promising results in preclinical studies as an anti-cancer agent, and further research is needed to determine its potential as a therapeutic agent for cancer treatment. Another area of interest is the study of 2-Phenoxypropionic acid's effect on glucose metabolism and insulin sensitivity. 2-Phenoxypropionic acid may have potential as a treatment for diabetes, and further research is needed to explore this possibility. Finally, the study of 2-Phenoxypropionic acid's effect on inflammation and oxidative stress may provide insights into the development of new therapies for various diseases.
Conclusion:
In conclusion, 2-Phenoxypropionic acid is a versatile compound that has various applications in scientific research. It is relatively easy to synthesize and has been studied for its potential as an anti-cancer agent, as well as its effects on inflammation, oxidative stress, and glucose metabolism. Despite its potential, 2-Phenoxypropionic acid has some limitations for lab experiments and may cause harm if not handled properly. Future research is needed to explore the potential of 2-Phenoxypropionic acid in various areas, including drug development and disease treatment.
Propiedades
IUPAC Name |
2-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERGJJQSKIUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870812 | |
| Record name | Propanoic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypropionic acid | |
CAS RN |
940-31-8 | |
| Record name | DL-2-Phenoxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxypropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenoxypropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



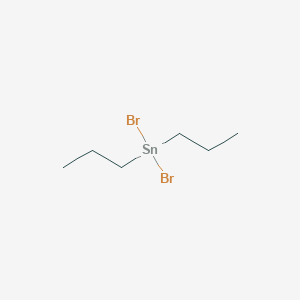

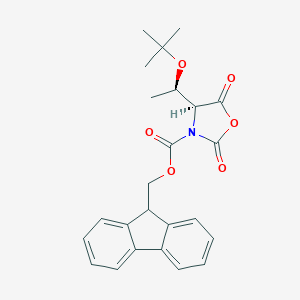



![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)
